

Cross-referencing analytical data for 2-Cyclopropyl-6-methyl-benzaldehyde

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Compound of Interest

2-Cyclopropyl-6-methylbenzaldehyde

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Comparative Analysis of Analytical Data for Benzaldehyde Derivatives

This guide provides a comparative analysis of analytical data for **2-Cyclopropyl-6-methyl-benzaldehyde** and its structural analogs. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds. The guide summarizes key analytical data in tabular format, details experimental protocols, and presents a logical workflow for analysis.

Comparison of Physicochemical and Spectroscopic Data

The following tables summarize the available analytical data for **2-Cyclopropyl-6-methyl-benzaldehyde** and selected alternative benzaldehyde derivatives. Due to the limited publicly available data for **2-Cyclopropyl-6-methyl-benzaldehyde**, data for structurally related compounds are included for comparison.

Table 1: General Properties of Selected Benzaldehyde Derivatives



Compound	Molecular Formula	Molecular Weight (g/mol)	Physical Form
2-Cyclopropyl-6- methyl-benzaldehyde	C11H12O	160.21	Not specified
2- Methylbenzaldehyde[1][2][3]	C ₈ H ₈ O	120.15	Colorless liquid[3]
2-Hydroxy-6- methylbenzaldehyde[4]	C ₈ H ₈ O ₂	136.15	Not specified
2-Bromo-6- methylbenzaldehyde[5][6]	CaH7BrO	199.04	Solid[6]
2-Ethyl-6- methylbenzaldehyde[7]	C10H12O	148.20	Not specified

Table 2: Spectroscopic Data for Selected Benzaldehyde Derivatives

Compound	¹H NMR (CDCl₃, δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	Mass Spectrometry (m/z)
4-((4- Chlorobenzyl)oxy)-3- methoxybenzaldehyde [8]	9.78 (s, 1H, CHO), 7.37 (d, 1H), 7.33 (dd, 1H), 7.31–7.27 (m, 4H), 6.89 (d, 1H), 5.13 (s, 2H), 3.88 (s, 3H)	190.88, 157.44, 134.67, 133.22, 130.20, 128.96, 128.60, 126.50, 112.43, 109.46, 70.14, 56.08	[M+H] ⁺ calculated: 277.05532, found: 277.06171
4-Formylphenyl 4- Chlorobenzoate[8]	9.96 (s, 1H, CHO), 8.07 (d, 2H), 7.91 (d, 2H), 7.44 (d, 2H), 7.34 (d, 2H)	190.89, 163.69, 155.45, 140.68, 134.22, 131.65, 131.32, 129.15, 127.37, 122.48	[M+H] ⁺ calculated: 261.02402, found: 261.03153



Note: Specific experimental data for **2-Cyclopropyl-6-methyl-benzaldehyde** is not readily available in the public domain. The data for other benzaldehyde derivatives are provided for comparative purposes.

Experimental Protocols

Detailed methodologies for the key analytical techniques are described below. These protocols are generalized and may require optimization for specific instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the benzaldehyde derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire proton NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- ¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify its amount.

Methodology:



- Sample Preparation: Prepare a stock solution of the benzaldehyde derivative in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration if quantification is required.
- Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
- Chromatographic Conditions:
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly used. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: Monitor the eluent at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
- Data Analysis: Integrate the peak areas to determine the purity of the sample. For quantification, generate a standard curve by plotting the peak area versus the concentration of the standard solutions.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

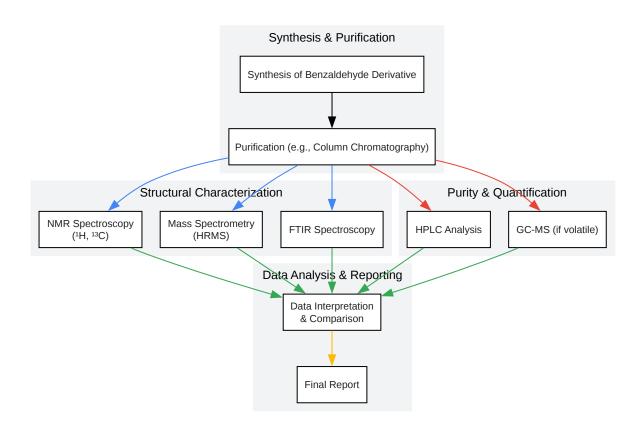
- Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 μg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).
- Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).



- Mass Analysis: Acquire mass spectra in positive or negative ion mode, depending on the analyte's properties. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is used to determine the exact mass and elemental composition.
- Data Analysis: Determine the molecular weight from the mass of the molecular ion (e.g., [M+H]+, [M+Na]+). Analyze the fragmentation pattern to gain structural information.

Experimental Workflow and Data Analysis

The following diagram illustrates a logical workflow for the analytical characterization of a novel benzaldehyde derivative.



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Caption: Analytical workflow for benzaldehyde derivatives.

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